Cas no 1538115-58-0 (Benzenemethanamine, 4-amino-N-(2-fluorophenyl)-)

Benzenemethanamine, 4-amino-N-(2-fluorophenyl)- 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, 4-amino-N-(2-fluorophenyl)-
- N-(4-Aminobenzyl)-2-fluoroaniline
- G70414
- 1538115-58-0
- SCHEMBL11935875
-
- インチ: 1S/C13H13FN2/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8,16H,9,15H2
- InChIKey: JJVSWGJDDVZYOO-UHFFFAOYSA-N
- ほほえんだ: C1(CNC2=CC=CC=C2F)=CC=C(N)C=C1
計算された属性
- せいみつぶんしりょう: 216.10627659g/mol
- どういたいしつりょう: 216.10627659g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.228±0.06 g/cm3(Predicted)
- ふってん: 367.4±27.0 °C(Predicted)
- 酸性度係数(pKa): 4.29±0.10(Predicted)
Benzenemethanamine, 4-amino-N-(2-fluorophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB600751-1g |
N-(4-Aminobenzyl)-2-fluoroaniline; . |
1538115-58-0 | 1g |
€794.10 | 2024-07-19 | ||
abcr | AB600751-250mg |
N-(4-Aminobenzyl)-2-fluoroaniline; . |
1538115-58-0 | 250mg |
€409.70 | 2024-07-19 |
Benzenemethanamine, 4-amino-N-(2-fluorophenyl)- 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Benzenemethanamine, 4-amino-N-(2-fluorophenyl)-に関する追加情報
Benzenemethanamine, 4-amino-N-(2-fluorophenyl)- (CAS No. 1538115-58-0): A Comprehensive Overview
Benzenemethanamine, 4-amino-N-(2-fluorophenyl)-, identified by its CAS number 1538115-58-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzene ring substituted with an amino group at the 4-position and a fluorophenyl group at the N-(2-fluorophenyl) position, has garnered attention due to its unique structural and chemical properties. The presence of the fluorine atom introduces electronic and steric effects that make this compound a valuable intermediate in the synthesis of various biologically active molecules.
The< strong>4-amino-N-(2-fluorophenyl) moiety in this compound plays a crucial role in its reactivity and potential applications. The amino group can participate in hydrogen bonding, making it a versatile building block for drug design. Additionally, the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical factors in pharmaceutical development. These characteristics have positioned Benzenemethanamine, 4-amino-N-(2-fluorophenyl)- as a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced binding affinity and selectivity towards biological targets. Studies have demonstrated that the introduction of fluorine atoms into pharmaceutical molecules can lead to improved pharmacokinetic properties, including increased bioavailability and reduced susceptibility to metabolic degradation. The< strong>CAS No. 1538115-58-0 compound exemplifies this trend by incorporating a fluorine atom into its structure, making it an attractive scaffold for developing novel therapeutic agents.
One of the most compelling aspects of Benzenemethanamine, 4-amino-N-(2-fluorophenyl)- is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, and their dysregulation is associated with various diseases, including cancer. Fluorinated aromatic compounds have shown promise as kinase inhibitors due to their ability to modulate enzyme activity through precise steric and electronic interactions. The< strong>4-amino-N-(2-fluorophenyl) group provides a suitable platform for designing molecules that can selectively target specific kinases, thereby minimizing side effects.
Recent research has highlighted the importance of fluorinated intermediates in the development of antiviral drugs. The< strong>CAS No. 1538115-58-0 compound has been investigated as a precursor for synthesizing novel antiviral agents that target viral proteases and polymerases. These enzymes are essential for viral replication, making them attractive targets for therapeutic intervention. The unique structural features of this compound allow for the design of molecules that can effectively inhibit viral enzymes while maintaining high selectivity against human enzymes.
The synthesis of< strong>Benzenemethanamine, 4-amino-N-(2-fluorophenyl)- involves multi-step organic transformations that highlight its synthetic utility. Advanced synthetic methodologies, such as cross-coupling reactions and transition-metal catalysis, have been employed to construct the desired fluorinated aromatic core. These techniques not only facilitate the preparation of complex molecules but also offer opportunities for further functionalization, enabling the creation of diverse derivatives with tailored biological activities.
The pharmacological profile of< strong>CAS No. 1538115-58-0-derived compounds has been extensively studied in preclinical models. Initial findings suggest that these molecules exhibit potent activity against various disease targets, including kinases and viral enzymes. The< strong>4-amino-N-(2-fluorophenyl) group contributes to this activity by enhancing binding affinity through hydrogen bonding and hydrophobic interactions with biological targets. Additionally, the fluorine atom improves metabolic stability, allowing for longer half-lives and improved therapeutic efficacy.
In conclusion, Benzenemethanamine, 4-amino-N-(2-fluorophenyl)- (CAS No. 1538115-58-0) is a versatile and promising compound with significant applications in pharmaceutical chemistry and drug development. Its unique structural features make it an excellent scaffold for designing biologically active molecules with enhanced pharmacokinetic properties. Ongoing research continues to uncover new potential applications for this compound, reinforcing its importance in the field of medicinal chemistry.
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